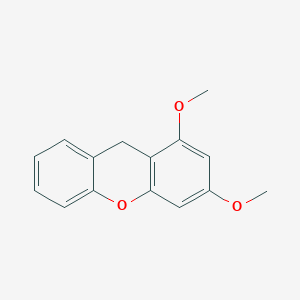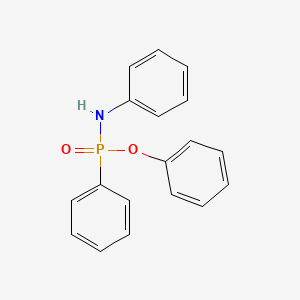
P-Phenyl N-phenylphosphonamidic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Phenyl N-phenylphosphonamidic acid phenyl ester is a chemical compound known for its unique structure and properties. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry. The compound is characterized by its phosphonamidic acid ester functional group, which imparts specific reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Phenyl N-phenylphosphonamidic acid phenyl ester typically involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
P-Phenyl N-phenylphosphonamidic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
P-Phenyl N-phenylphosphonamidic acid phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of P-Phenyl N-phenylphosphonamidic acid phenyl ester involves its interaction with molecular targets through its phosphonamidic acid ester group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the ester and phosphonamidic acid functional groups .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the ester group.
Phenylphosphonamidic acid: Similar but without the phenyl ester group.
Phenylphosphoramidochloridate: Contains a chloridate group instead of the ester group.
Uniqueness
P-Phenyl N-phenylphosphonamidic acid phenyl ester is unique due to its combination of the phosphonamidic acid and ester functional groups. This combination imparts specific reactivity and stability, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
57668-23-2 |
|---|---|
Molecular Formula |
C18H16NO2P |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[phenoxy(phenyl)phosphoryl]aniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H,19,20) |
InChI Key |
DGECWEILHYKJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


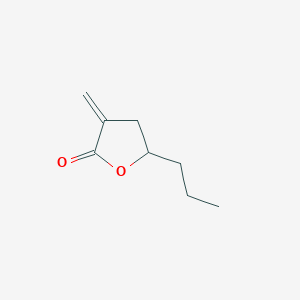
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
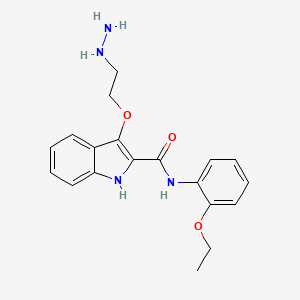
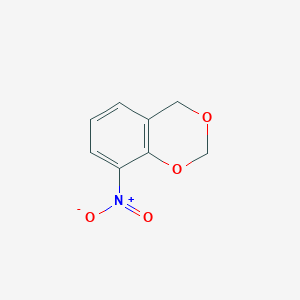
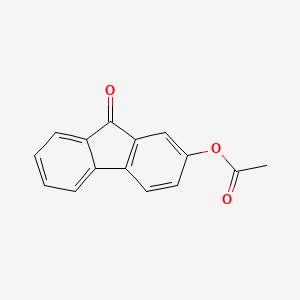

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
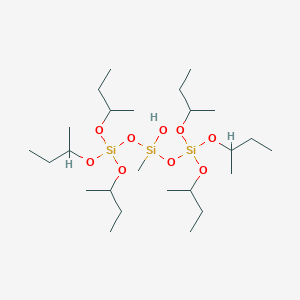
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

